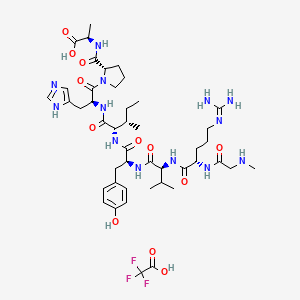

TRV-120027 TFA

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(2R)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H67N13O10.C2HF3O2/c1-7-24(4)35(40(63)53-31(19-27-20-47-22-49-27)41(64)56-17-9-11-32(56)38(61)50-25(5)42(65)66)55-37(60)30(18-26-12-14-28(57)15-13-26)52-39(62)34(23(2)3)54-36(59)29(51-33(58)21-46-6)10-8-16-48-43(44)45;3-2(4,5)1(6)7/h12-15,20,22-25,29-32,34-35,46,57H,7-11,16-19,21H2,1-6H3,(H,47,49)(H,50,61)(H,51,58)(H,52,62)(H,53,63)(H,54,59)(H,55,60)(H,65,66)(H4,44,45,48);(H,6,7)/t24-,25+,29-,30-,31-,32-,34-,35-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQGSTLQYSYFSJ-UAPIXIKHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@H](C)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H68F3N13O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1040.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biased Agonist TRV-120027 TFA: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

TRV-120027 TFA is a novel, potent, and selective β-arrestin biased agonist of the Angiotensin II Type 1 Receptor (AT1R).[1][2][3] This synthetic peptide analog of angiotensin II has garnered significant interest for its unique pharmacological profile, which separates the G-protein-mediated signaling traditionally associated with AT1R activation from β-arrestin-mediated pathways.[2][4] This biased agonism allows TRV-120027 to antagonize detrimental G-protein-coupled effects like vasoconstriction while simultaneously engaging potentially beneficial β-arrestin signaling, such as enhancing cardiac contractility. This document provides a comprehensive technical overview of the mechanism of action of this compound, including quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanism: Biased Agonism at the AT1 Receptor

The central mechanism of this compound revolves around its ability to selectively activate β-arrestin signaling downstream of the AT1R, while competitively inhibiting G-protein activation. This distinguishes it from traditional AT1R blockers (ARBs) which antagonize both pathways, and from the endogenous ligand, Angiotensin II, which activates both.

Quantitative Signaling Profile

The biased agonism of TRV-120027 has been quantified in various in vitro assays, demonstrating its potent engagement of β-arrestin with a concomitant blockade of G-protein signaling.

| Parameter | Ligand | Value | Cell Line | Assay |

| β-arrestin-2 Recruitment | TRV-120027 | EC50: 17 nM | HEK cells expressing human AT1R | Chemiluminescent β-galactosidase activity |

| G-protein Coupling Inhibition | TRV-120027 | Kd: 19 nM | HEK cells expressing human AT1R | Competitive antagonism of Angiotensin II-evoked IP1 accumulation |

Table 1: In vitro quantification of TRV-120027 biased agonism at the human AT1R.

Signaling Pathways

The binding of TRV-120027 to the AT1R initiates a signaling cascade that is distinct from that of the endogenous ligand, Angiotensin II.

Angiotensin II-Mediated Signaling (Unbiased)

Angiotensin II binding to the AT1R activates both Gq protein and β-arrestin pathways. The Gq pathway leads to vasoconstriction, while β-arrestin is involved in receptor desensitization and internalization, as well as initiating its own signaling cascades.

TRV-120027-Mediated Signaling (β-arrestin Biased)

TRV-120027 binding to the AT1R blocks Gq protein activation but promotes the recruitment of β-arrestin-1. This leads to the formation of a macromolecular complex and subsequent downstream signaling events that are G-protein independent.

A key finding is that TRV-120027 promotes the formation of a macromolecular complex at the plasma membrane consisting of the AT1R, β-arrestin-1, the transient receptor potential cation channel subfamily C member 3 (TRPC3), and Phospholipase C gamma (PLCγ). This complex facilitates an increase in intracellular calcium, leading to acute catecholamine secretion.

Downstream Physiological Effects

The unique signaling profile of TRV-120027 translates into a distinct set of physiological effects, primarily impacting the cardiovascular system.

| Physiological Effect | Mechanism | Reference |

| Inhibition of Vasoconstriction | Competitive antagonism of Angiotensin II-mediated Gq protein signaling. | |

| Increased Cardiomyocyte Contractility | Engagement of β-arrestin-mediated signaling pathways. | |

| Cardiac Unloading | Combination of reduced afterload (from vasodilation) and enhanced cardiac performance. | |

| Preservation of Renal Function | Maintenance of glomerular filtration rate and renal blood flow, even in the context of heart failure. | |

| Acute Catecholamine Secretion | Formation of the AT1R–β-arrestin-1–TRPC3–PLCγ complex, leading to increased intracellular calcium. |

Table 2: Key physiological effects of this compound and their underlying mechanisms.

Experimental Protocols

The following are summaries of the key experimental methodologies used to elucidate the mechanism of action of TRV-120027.

In Vitro Assays

β-arrestin Recruitment Assay (Chemiluminescent β-galactosidase Activity)

-

Objective: To quantify the recruitment of β-arrestin to the AT1R upon ligand stimulation.

-

Cell Line: HEK cells stably expressing the human AT1R fused to a fragment of β-galactosidase and β-arrestin-2 fused to the complementing fragment.

-

Method:

-

Cells are plated in 96-well plates and incubated overnight.

-

Cells are treated with varying concentrations of TRV-120027 or control compounds (e.g., Angiotensin II, ARBs).

-

Following incubation, a substrate for β-galactosidase is added.

-

The recruitment of β-arrestin to the receptor brings the two β-galactosidase fragments into proximity, forming a functional enzyme that converts the substrate, producing a chemiluminescent signal.

-

Luminescence is measured using a plate reader.

-

Data are normalized and fitted to a dose-response curve to determine the EC50.

-

G-protein Coupling Assay (IP1 Accumulation)

-

Objective: To measure the activation of the Gq protein pathway by quantifying the accumulation of the downstream second messenger, inositol monophosphate (IP1).

-

Cell Line: HEK cells expressing the human AT1R.

-

Method:

-

Cells are plated and incubated.

-

For competitive antagonism experiments, cells are pre-incubated with escalating concentrations of TRV-120027.

-

Cells are then stimulated with a dose-range of Angiotensin II.

-

The reaction is stopped, and cells are lysed.

-

IP1 levels in the cell lysate are measured using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

-

The data from competitive antagonism experiments are fitted to a Schild model to determine the dissociation constant (Kd).

-

In Vivo Studies

Canine Model of Heart Failure

-

Objective: To evaluate the hemodynamic effects of TRV-120027 in a large animal model of heart failure.

-

Model: Mongrel dogs with tachypacing-induced heart failure.

-

Method:

-

Animals are anesthetized and instrumented for hemodynamic monitoring (e.g., arterial pressure, pulmonary capillary wedge pressure, cardiac output).

-

A baseline clearance period is established.

-

TRV-120027 is administered via continuous intravenous infusion at escalating doses.

-

Hemodynamic parameters and renal function (e.g., glomerular filtration rate, urine output) are measured throughout the infusion and during a washout period.

-

Blood samples are collected for humoral analysis (e.g., plasma renin activity, aldosterone).

-

Conclusion

This compound represents a significant advancement in the field of G-protein coupled receptor pharmacology. Its mechanism as a β-arrestin biased agonist at the AT1R allows for a targeted modulation of cellular signaling, offering the potential for therapeutic benefits in conditions such as acute decompensated heart failure by uncoupling the detrimental effects of G-protein activation from the potentially advantageous actions of β-arrestin. The in-depth understanding of its molecular and physiological effects, supported by robust in vitro and in vivo data, provides a strong foundation for its continued investigation and development.

References

TRV-120027 TFA: A Technical Guide to β-Arrestin Biased Agonism at the Angiotensin II Type 1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRV-120027, also known as TRV027, is a novel, potent synthetic peptide that acts as a β-arrestin biased agonist at the angiotensin II type 1 receptor (AT1R).[1][2] Unlike conventional AT1R blockers (ARBs) that antagonize all downstream signaling, TRV-120027 exhibits functional selectivity. It competitively antagonizes G-protein-mediated signaling, which is responsible for the detrimental vasoconstrictive effects of angiotensin II, while simultaneously engaging β-arrestin-mediated signaling pathways.[2][3][4] This unique mechanism of action has positioned TRV-120027 as a potential therapeutic for conditions such as acute heart failure (AHF), where it may offer advantages over traditional therapies by both reducing cardiac afterload and enhancing cardiac performance.

This technical guide provides an in-depth overview of the β-arrestin biased agonism of TRV-120027, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways.

Mechanism of Action: Biased Agonism at the AT1R

The AT1R is a G-protein coupled receptor (GPCR) that plays a critical role in cardiovascular regulation. Upon binding of its endogenous ligand, angiotensin II, the AT1R activates both Gαq-protein and β-arrestin pathways.

-

G-Protein Signaling: The Gαq pathway leads to vasoconstriction, increased aldosterone secretion, and cellular hypertrophy, effects that are often deleterious in cardiovascular disease.

-

β-Arrestin Signaling: β-arrestin recruitment to the AT1R was initially understood as a mechanism for receptor desensitization and internalization. However, it is now known that β-arrestin can also initiate its own signaling cascades, which can have cardioprotective effects, including enhanced cardiomyocyte contractility.

TRV-120027 is designed to selectively activate these beneficial β-arrestin pathways while blocking the harmful G-protein signals. This biased agonism results in a unique pharmacological profile: it inhibits angiotensin II-mediated vasoconstriction while promoting cardiac contractility.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for TRV-120027 and related compounds from the reviewed literature.

Table 1: In Vitro Pharmacology of TRV-120027 at the AT1R

| Parameter | Value | Species | Assay Type | Reference |

| Binding Affinity (Ki) | ~16 nM | Not Specified | Radioligand Binding | Not directly cited in provided results |

| Dissociation Constant (Kd) | ~19 nM | Not Specified | Schild Analysis | Not directly cited in provided results |

| G-Protein Signaling | Antagonist | Not Specified | Not Specified | |

| β-Arrestin Recruitment | Agonist | Not Specified | Not Specified |

Note: Specific EC50/IC50 values for G-protein and β-arrestin pathways were not available in the searched literature.

Table 2: In Vivo Administration of TRV-120027 in a Canine Model of Heart Failure

| Dose | Route of Administration | Infusion Rate | Duration | Model | Reference |

| 0.3 µg/kg/min | Intravenous | 0.5 mL/min | 45 minutes | Experimental Heart Failure | |

| 1.5 µg/kg/min | Intravenous | 0.5 mL/min | 45 minutes | Experimental Heart Failure |

Signaling Pathways

The following diagrams illustrate the signaling pathways associated with AT1R activation by a balanced agonist like Angiotensin II versus the β-arrestin biased agonist TRV-120027.

Caption: AT1R signaling by Angiotensin II vs. TRV-120027.

Experimental Protocols

While specific, detailed protocols for the characterization of TRV-120027 were not fully available in the searched literature, this section outlines the general methodologies for key experiments used to assess β-arrestin biased agonism.

β-Arrestin Recruitment Assay (General Protocol)

This type of assay is crucial for quantifying the ability of a ligand to promote the interaction between the AT1R and β-arrestin. A common method is the PathHunter® β-arrestin assay.

Caption: General workflow for a β-arrestin recruitment assay.

Methodology:

-

Cell Culture: Utilize a stable cell line, such as HEK293, engineered to co-express the human AT1R fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

-

Cell Plating: Seed the cells into 96- or 384-well assay plates and culture overnight.

-

Compound Addition: Prepare serial dilutions of TRV-120027 and a reference agonist (e.g., Angiotensin II). Add the compounds to the cells.

-

Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

Detection: Add the detection reagents, which contain a substrate for the complemented enzyme.

-

Signal Measurement: Measure the chemiluminescent signal using a plate reader. The signal intensity is proportional to the extent of β-arrestin recruitment.

-

Data Analysis: Plot the signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

G-Protein Activation Assay (General Protocol)

To determine the effect of TRV-120027 on G-protein signaling, a GTPγS binding assay is commonly employed. This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

Caption: General workflow for a GTPγS binding assay.

Methodology:

-

Membrane Preparation: Prepare cell membrane fractions from cells overexpressing the human AT1R.

-

Assay Buffer: Use an assay buffer containing GDP to maintain G-proteins in an inactive state.

-

Reaction Mixture: In a multi-well plate, combine the cell membranes, various concentrations of TRV-120027 (to test for antagonism), a fixed concentration of Angiotensin II (to stimulate the receptor), and [³⁵S]GTPγS.

-

Incubation: Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).

-

Termination: Stop the reaction by rapid filtration through glass fiber filters, which trap the cell membranes.

-

Washing: Quickly wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.

-

Measurement: Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.

-

Data Analysis: To determine the antagonistic effect of TRV-120027, plot the inhibition of Angiotensin II-stimulated [³⁵S]GTPγS binding against the TRV-120027 concentration to calculate an IC50.

In Vivo Canine Model of Heart Failure (Published Protocol)

This protocol was used to evaluate the cardiorenal effects of TRV-120027 in a clinically relevant animal model.

Methodology:

-

Induction of Heart Failure: Heart failure is induced in canines by rapid ventricular tachypacing.

-

Anesthesia and Instrumentation: The animals are anesthetized, and catheters are placed to measure hemodynamic parameters, including mean arterial pressure, right atrial pressure, pulmonary capillary wedge pressure, and cardiac output.

-

Baseline Measurements: After a stabilization period, baseline physiological measurements are recorded.

-

Drug Infusion: TRV-120027 is administered as a continuous intravenous infusion at escalating doses (e.g., 0.3 and 1.5 µg/kg/min). In some studies, it is co-administered with furosemide.

-

Hemodynamic and Renal Function Monitoring: Throughout the infusion and a subsequent washout period, hemodynamic parameters and renal function (e.g., glomerular filtration rate, urine output, and sodium excretion) are continuously monitored.

-

Data Analysis: The effects of TRV-120027 on various cardiorenal parameters are compared to baseline and/or a vehicle control group.

Conclusion

TRV-120027 represents a pioneering example of a β-arrestin biased ligand for the AT1R. Its unique mechanism of action, characterized by the blockade of G-protein signaling and the stimulation of β-arrestin pathways, offers a promising therapeutic strategy for acute heart failure. The ability to selectively engage beneficial signaling pathways while inhibiting detrimental ones underscores the potential of biased agonism in designing safer and more effective drugs for a variety of diseases. Further research and clinical evaluation will continue to elucidate the full therapeutic potential of this innovative compound.

References

- 1. TRV027 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Biased Agonism of the Angiotensin II Type I Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. TRV120027, a novel β-arrestin biased ligand at the angiotensin II type I receptor, unloads the heart and maintains renal function when added to furosemide in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the TRV-120027 TFA Signaling Pathway in Cardiac Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRV-120027, also known as trevogrumab, is a novel peptide-based biased agonist of the Angiotensin II Type 1 Receptor (AT1R). As a trifluoroacetate (TFA) salt, it is formulated for stability and solubility. In the context of cardiac cellular signaling, TRV-120027 exhibits a unique mechanism of action. Unlike traditional AT1R blockers (ARBs) that antagonize all downstream signaling, TRV-120027 selectively blocks G-protein-mediated pathways while simultaneously stimulating β-arrestin-dependent signaling cascades.[1][2][3][4][5] This biased agonism leads to specific downstream effects in cardiomyocytes, including enhanced contractility and the activation of pro-survival pathways, making it a molecule of significant interest for potential therapeutic applications in heart failure.

Core Signaling Pathway: Biased Agonism at the AT1R

The canonical signaling of the AT1R, upon binding of its endogenous ligand Angiotensin II, involves the activation of heterotrimeric G-proteins, primarily Gαq. This leads to a cascade of events including the activation of phospholipase C (PLC), generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium, ultimately resulting in vasoconstriction and cellular growth pathways.

TRV-120027 disrupts this canonical pathway. It binds to the AT1R in such a way that it prevents the coupling and activation of Gαq. However, this binding conformation promotes the recruitment and activation of β-arrestin proteins (β-arrestin 1 and 2). This selective activation of one signaling branch over another is the definition of biased agonism. The recruitment of β-arrestin initiates a distinct set of downstream signals that are G-protein independent.

Diagram of the TRV-120027 signaling pathway in cardiac cells.

Downstream Cellular Effects in Cardiomyocytes

The engagement of the β-arrestin pathway by TRV-120027 in cardiac cells leads to two primary, well-documented downstream effects:

-

Activation of Pro-survival Kinases: TRV-120027 has been shown to stimulate the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). This activation is a hallmark of β-arrestin-mediated signaling downstream of the AT1R. ERK1/2 activation is implicated in pro-survival and anti-apoptotic pathways in cardiomyocytes, which is of significant interest in the context of cardiac injury and heart failure.

-

Enhanced Myocyte Contractility: A key functional consequence of TRV-120027 signaling in cardiomyocytes is an increase in contractility. This positive inotropic effect is distinct from that induced by traditional inotropes and is attributed to the β-arrestin-mediated signaling cascade. Unlike G-protein-mediated increases in contractility which can be energetically costly and arrhythmogenic, the β-arrestin-mediated enhancement of contractility by TRV-120027 is suggested to be more favorable in pathological states.

Quantitative Data

The following tables summarize the available quantitative data on the effects of TRV-120027 and related compounds in cardiac and relevant cellular models.

Table 1: In Vitro Receptor Engagement and Downstream Signaling

| Parameter | Compound | Cell Type | Value | Reference |

| β-arrestin Recruitment (EC50) | TRV120027 | Not Specified | ~17 nM | (Implied) |

| β-arrestin Recruitment (EC50) | TRV120023 | HEK293-AT1R | 44 nM | |

| ERK1/2 Phosphorylation | TRV-120027 | Not Specified | Dose-dependent increase | |

| Gαq Activation (IP1 Accumulation) | TRV-120027 | Not Specified | Blocked |

Table 2: In Vitro Cardiomyocyte Contractility

| Parameter | Compound | Cell Type | Effect | Reference |

| Fractional Shortening | TRV-120027 | Isolated Mouse Cardiomyocytes | Acutely increased |

Note: Specific dose-response curves and maximal response values for the effect of TRV-120027 on cardiomyocyte fractional shortening are not detailed in the reviewed literature.

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of the TRV-120027 signaling pathway are provided below.

β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

This assay quantifies the recruitment of β-arrestin to the AT1R upon ligand binding.

-

Cell Line: A stable cell line co-expressing the AT1R fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor).

-

Principle: Upon TRV-120027 binding to the AT1R, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity. This allows for the formation of a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

-

Protocol Outline:

-

Cells are seeded into 96- or 384-well microplates and cultured overnight.

-

The culture medium is replaced with a serum-free medium prior to the assay.

-

A dilution series of TRV-120027 TFA is prepared in the assay buffer.

-

The compound dilutions are added to the cells and incubated for a specified period (e.g., 60-90 minutes) at 37°C.

-

The detection reagent, containing the enzyme substrate, is added to each well.

-

The plate is incubated at room temperature for approximately 60 minutes to allow for signal development.

-

Chemiluminescence is read using a plate reader.

-

Data is normalized to a positive control (e.g., Angiotensin II) and a vehicle control. EC50 values are calculated using a non-linear regression analysis.

-

Western Blotting for ERK1/2 Phosphorylation

This method is used to detect the phosphorylation status of ERK1/2 as a marker of its activation.

-

Cell Culture and Treatment:

-

Primary cardiomyocytes or a suitable cardiac cell line are cultured to a desired confluency.

-

Cells are serum-starved for several hours to reduce basal ERK1/2 activity.

-

Cells are treated with various concentrations of this compound for a specific time course (e.g., 5, 10, 30 minutes).

-

-

Protein Extraction and Quantification:

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

The protein concentration of the lysates is determined using a BCA assay.

-

-

SDS-PAGE and Immunoblotting:

-

Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

The membrane is blocked with 5% BSA or non-fat milk in TBST.

-

The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

The membrane is then stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.

-

-

Data Analysis: Densitometry is used to quantify the band intensities. The ratio of p-ERK1/2 to total ERK1/2 is calculated for each condition.

Cardiomyocyte Contractility Assay

This assay measures the effect of TRV-120027 on the contractile function of isolated cardiomyocytes.

-

Cardiomyocyte Isolation and Plating:

-

Ventricular myocytes are isolated from adult rodents via enzymatic digestion.

-

Cells are plated on laminin-coated coverslips or in specialized chambers.

-

-

Measurement of Cell Shortening:

-

The experimental chamber is mounted on the stage of an inverted microscope equipped with a video-based edge-detection system.

-

Cells are superfused with a physiological buffer (e.g., Tyrode's solution) at 37°C.

-

Cardiomyocytes are field-stimulated to contract at a fixed frequency (e.g., 1 Hz).

-

Baseline contractile parameters, including peak shortening (amplitude), time-to-peak shortening, and time-to-90% relaxation, are recorded.

-

This compound is added to the superfusion buffer at various concentrations.

-

Contractile parameters are recorded again after the cells have been exposed to the compound.

-

-

Data Analysis: Changes in fractional shortening (percentage of resting cell length) are calculated and compared to baseline and vehicle controls.

A representative experimental workflow for studying TRV-120027.

References

- 1. Cardiorenal actions of TRV120027, a novel ß-arrestin-biased ligand at the angiotensin II type I receptor, in healthy and heart failure canines: a novel therapeutic strategy for acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. ahajournals.org [ahajournals.org]

- 4. ahajournals.org [ahajournals.org]

- 5. TRV120027, a novel β-arrestin biased ligand at the angiotensin II type I receptor, unloads the heart and maintains renal function when added to furosemide in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

TRV-120027 TFA: A Biased Agonist at the Angiotensin II Type 1 Receptor with Cardiorenal Effects

An In-depth Technical Guide for Cardiovascular Researchers

Abstract

TRV-120027 TFA, a synthetic peptide analog of angiotensin II, is a novel β-arrestin-biased agonist for the angiotensin II type 1 receptor (AT1R).[1] This compound uniquely separates the downstream signaling pathways of the AT1R, antagonizing the canonical G-protein-mediated signaling while simultaneously engaging β-arrestin-mediated pathways.[2] This biased agonism results in a distinctive pharmacological profile characterized by the inhibition of angiotensin II-mediated vasoconstriction and an increase in cardiomyocyte contractility.[2] Preclinical studies have demonstrated its potential therapeutic utility in acute decompensated heart failure (ADHF) by improving cardiac and renal function.[3][4] However, clinical trials in patients with acute heart failure have not demonstrated a significant improvement in clinical status compared to placebo. This technical guide provides a comprehensive overview of the mechanism of action, signaling pathways, and experimental data related to this compound in cardiovascular research.

Introduction

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis, with the angiotensin II type 1 receptor (AT1R) playing a central role. Traditional AT1R blockers (ARBs) antagonize both G-protein and β-arrestin-mediated signaling. In contrast, this compound introduces a novel therapeutic concept of "biased agonism," offering the potential to selectively modulate AT1R signaling to achieve more targeted and beneficial cardiovascular effects. By blocking the G-protein pathway responsible for vasoconstriction and other potentially deleterious effects of angiotensin II, while activating the β-arrestin pathway that may promote cardioprotective effects like enhanced contractility, this compound was developed as a promising candidate for the treatment of acute heart failure.

Mechanism of Action and Signaling Pathway

This compound functions as a β-arrestin-1-biased agonist at the AT1R. This means it preferentially activates β-arrestin signaling over G-protein-coupled signaling. The proposed mechanism involves the following key steps:

-

G-Protein Blockade: this compound antagonizes the canonical G-protein-mediated signaling cascade typically initiated by angiotensin II binding to the AT1R. This blockade is responsible for inhibiting vasoconstriction.

-

β-Arrestin Engagement: Concurrently, this compound promotes the recruitment and engagement of β-arrestin-1 to the AT1R.

-

Macromolecular Complex Formation: The engagement of β-arrestin-1 facilitates the formation of a macromolecular complex at the plasma membrane, consisting of the AT1R, β-arrestin-1, transient receptor potential cation channel subfamily C member 3 (TRPC3), and phospholipase C-gamma (PLCγ).

-

Downstream Effects: This complex formation is believed to mediate the downstream effects of this compound, including increased cardiomyocyte contractility and acute catecholamine secretion.

Below is a diagram illustrating the proposed signaling pathway of this compound.

Preclinical and Clinical Data

Preclinical Studies in Canine Models

Multiple studies have investigated the effects of this compound in healthy and heart failure canine models. These studies provide significant quantitative data on the compound's cardiorenal effects.

Table 1: Hemodynamic and Renal Effects of this compound in Healthy Canines

| Parameter | Effect |

| Pulmonary Capillary Wedge Pressure | Decreased |

| Systemic Vascular Resistance | Decreased |

| Renal Vascular Resistance | Decreased |

| Cardiac Output | Increased |

| Renal Blood Flow | Increased |

| Glomerular Filtration Rate | Increased |

| Urinary Sodium Excretion | Increased |

Table 2: Hemodynamic and Renal Effects of this compound in Canines with Experimental Heart Failure

| Parameter | Effect |

| Mean Arterial Pressure | Decreased |

| Right Atrial Pressure | Decreased |

| Pulmonary Capillary Wedge Pressure | Decreased |

| Systemic Vascular Resistance | Decreased |

| Renal Vascular Resistance | Decreased |

| Cardiac Output | Increased |

| Renal Blood Flow | Increased |

| Glomerular Filtration Rate | Maintained |

| Urinary Sodium Excretion | Maintained |

| Atrial Natriuretic Peptide | Decreased |

Clinical Trials

A Phase 2b clinical trial, BLAST-AHF, was conducted to evaluate the efficacy and safety of TRV-120027 (TRV027) in patients with acute heart failure. The study involved 621 patients who were randomized to receive placebo or one of three doses of TRV027 (1, 5, or 25 mg/h) by intravenous infusion for 48-96 hours. The primary composite endpoint included time to death, heart failure re-hospitalization, worsening heart failure, change in dyspnea score, and length of initial hospital stay.

The results of the BLAST-AHF trial showed that TRV027 did not demonstrate any significant benefit over placebo for the primary composite endpoint or any of its individual components. There were no significant safety issues associated with the drug.

Experimental Protocols

In Vitro Studies: Co-immunoprecipitation in HEK293 Cells

To investigate the formation of the AT1R–β-arrestin-1–TRPC3 macromolecular complex, co-immunoprecipitation experiments were performed in HEK293 cells.

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured under standard conditions. Cells are co-transfected with plasmids encoding Flag-tagged AT1R-cherry, HA-tagged β-arrestin-1, and TRPC3-GFP.

-

Treatment: Transfected cells are treated with this compound (e.g., 100 nM).

-

Cell Lysis: Following treatment, cells are lysed in a suitable buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: The cell lysates are incubated with an antibody against one of the tagged proteins (e.g., anti-HA antibody for β-arrestin-1) to immunoprecipitate the protein and its interacting partners.

-

Western Blotting: The immunoprecipitated complexes are then separated by SDS-PAGE and transferred to a membrane. The presence of the other components of the complex (AT1R and TRPC3) is detected by Western blotting using specific antibodies against their respective tags (e.g., anti-Flag and anti-GFP antibodies).

-

Analysis: An increase in the association of AT1R and TRPC3 with the immunoprecipitated β-arrestin-1 in the this compound-treated cells compared to control indicates the formation of the macromolecular complex.

In Vivo Studies: Canine Model of Heart Failure

The cardiorenal effects of this compound have been extensively studied in a canine model of tachypacing-induced heart failure.

-

Animal Model: Heart failure is induced in canines by rapid ventricular tachypacing.

-

Instrumentation: Anesthetized dogs are instrumented for the measurement of various hemodynamic and renal parameters, including mean arterial pressure, cardiac output, pulmonary capillary wedge pressure, and renal blood flow. Catheters are placed for drug infusion and blood and urine collection.

-

Experimental Protocol:

-

Baseline: After a stabilization period, baseline measurements and clearance data are collected.

-

Drug Infusion: A continuous intravenous infusion of this compound is administered at escalating doses (e.g., 0.01, 0.1, 1, 10, and 100 μg/kg per minute). In some studies, it is co-administered with furosemide.

-

Data Collection: Hemodynamic and renal parameters are continuously monitored, and clearance measurements are performed at each dose level.

-

Washout: A washout period follows the drug infusion, during which post-infusion measurements are taken.

-

-

Data Analysis: The collected data are analyzed to determine the dose-dependent effects of this compound on cardiovascular and renal function.

Conclusion

This compound represents a pioneering effort in the development of biased ligands for G-protein coupled receptors. Its unique mechanism of action, involving the selective activation of β-arrestin signaling at the AT1R, presented a promising new strategy for the treatment of acute decompensated heart failure. Extensive preclinical studies in canine models provided a strong rationale for its clinical development, demonstrating beneficial effects on cardiac and renal function. However, the lack of efficacy observed in the Phase 2b BLAST-AHF trial highlights the challenges of translating preclinical findings to clinical success in the complex setting of acute heart failure. Despite the clinical outcome, the research on this compound has significantly advanced our understanding of biased agonism and the intricate signaling pathways of the AT1R, paving the way for future drug discovery efforts in cardiovascular medicine.

References

- 1. TRV027 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. TRV120027, a novel β-arrestin biased ligand at the angiotensin II type I receptor, unloads the heart and maintains renal function when added to furosemide in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. Cardiorenal actions of TRV120027, a novel ß-arrestin-biased ligand at the angiotensin II type I receptor, in healthy and heart failure canines: a novel therapeutic strategy for acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Preclinical Studies of TRV-120027 TFA for Heart Failure

Introduction

TRV-120027 TFA, also known as TRV027, is a novel β-arrestin biased ligand of the angiotensin II type 1 receptor (AT1R) investigated for its potential therapeutic application in acute decompensated heart failure (ADHF)[1][2]. As a biased agonist, TRV-120027 uniquely engages β-arrestins while blocking canonical G-protein signaling pathways[1][2][3]. This distinct mechanism of action allows it to inhibit angiotensin II-mediated vasoconstriction while simultaneously promoting cardiomyocyte contractility, offering a promising profile for the treatment of heart failure. Preclinical studies have demonstrated its ability to unload the heart and maintain renal function, highlighting its potential as a significant advancement in heart failure therapy.

Mechanism of Action

TRV-120027 functions by selectively activating β-arrestin-mediated signaling downstream of the AT1R, while antagonizing the Gαq-protein-mediated signaling responsible for vasoconstriction. This biased agonism leads to a unique pharmacological profile. The engagement of β-arrestin is associated with increased cardiomyocyte contractility. In cellular studies, TRV-120027 has been shown to promote the formation of a macromolecular complex involving AT1R, β-arrestin-1, TRPC3, and PLCγ at the plasma membrane, which is linked to acute catecholamine secretion.

Data Presentation

The following tables summarize the quantitative data from preclinical studies of TRV-120027 in canine models of heart failure.

Table 1: Hemodynamic Effects of TRV-120027 in Healthy and Heart Failure Canines

| Parameter | Healthy Canines | Heart Failure Canines |

| Mean Arterial Pressure | Decreased | Decreased |

| Systemic Vascular Resistance | Decreased | Decreased |

| Cardiac Output | Increased | Increased |

| Pulmonary Capillary Wedge Pressure | Decreased | Decreased |

| Renal Blood Flow | Increased | Increased |

| Glomerular Filtration Rate | Increased | Maintained |

| Urinary Sodium Excretion | Increased | Maintained |

Source: Data compiled from studies in healthy and tachypacing-induced heart failure canine models.

Table 2: Effects of TRV-120027 as an Adjunct to Furosemide in a Canine Heart Failure Model

| Parameter | Furosemide + Vehicle | Furosemide + TRV-120027 |

| Mean Arterial Pressure | No significant change | Decreased |

| Systemic Vascular Resistance | No significant change | Decreased |

| Pulmonary Vascular Resistance | No significant change | Decreased |

| Pulmonary Capillary Wedge Pressure | Decreased | Decreased to a larger extent* |

| Cardiac Output | No significant change | Increased |

| Renal Blood Flow | No significant change | Increased |

| Diuresis and Natriuresis | Increased | Similar increase during administration, higher in post-infusion |

*P<0.05 between groups.

Table 3: Pharmacokinetic and Dosing Information for TRV-120027 in Canines

| Parameter | Value |

| Dosing Regimen (Escalating Dose Study) | 0.01, 0.1, 1, 10, and 100 μg/kg per minute (intravenous) |

| Dosing Regimen (Furosemide Adjunct Study) | 0.3 and 1.5 μg/kg per minute for 45 minutes each (intravenous) |

| Half-life | Approximately 2 minutes |

| Time to Steady State | Within 15 minutes of continuous intravenous dosing |

| Plasma Levels (1 μg/kg per minute for 45 min) | 22.2±1.9 ng/mL |

| Plasma Levels (10 μg/kg per minute for 45 min) | 154±45 ng/mL |

Experimental Protocols

Tachypacing-Induced Heart Failure Model in Canines

The primary animal model used in the preclinical evaluation of TRV-120027 was the canine tachypacing-induced heart failure model, which recapitulates many of the clinical features of human heart failure.

Protocol:

-

Animal Subjects: Male mongrel dogs were used in the studies.

-

Induction of Heart Failure: Heart failure was induced by rapid ventricular pacing (tachypacing) at a specified rate until signs of heart failure, such as cardiac enlargement and elevated filling pressures, were observed.

-

Anesthesia and Instrumentation: On the day of the experiment, the canines were anesthetized. Various catheters were inserted to measure hemodynamic parameters, including mean arterial pressure, cardiac output, pulmonary capillary wedge pressure, and renal blood flow.

-

Experimental Procedure (Escalating Dose Study):

-

A 30-minute baseline clearance period was performed to collect baseline data.

-

TRV-120027 was administered intravenously in escalating doses (0.01, 0.1, 1, 10, and 100 μg/kg per minute).

-

Clearance measurements were taken at each dose level.

-

A 30-minute washout period followed the final dose to observe the reversal of effects.

-

-

Experimental Procedure (Furosemide Adjunct Study):

-

Two groups of anesthetized dogs with tachypacing-induced heart failure were studied (n=6 each).

-

After a baseline clearance, one group received furosemide (1 mg/kg per hour) plus a saline vehicle, while the other group received furosemide plus TRV-120027 (0.3 and 1.5 µg/kg per minute for 45 minutes each).

-

Two clearance periods were conducted during the drug infusion, followed by a post-infusion clearance after a washout period.

-

In Vitro Studies

In vitro experiments were conducted to elucidate the molecular mechanism of TRV-120027.

Protocol:

-

Cell Line: HEK293 cells were used for these experiments.

-

Transfection: Cells were co-transfected with Flag-AT1R-cherry, HA-β-arrestin-1, and TRPC3-GFP to express the components of the signaling pathway.

-

Treatment: The transfected cells were treated with this compound at a concentration of 100 nM.

-

Immunoprecipitation and Western Blotting: Immunoprecipitation of β-arrestin-1 was performed, followed by Western blotting to detect the association of AT1R and TRPC3 with β-arrestin-1. This demonstrated that TRV-120027 significantly increases the association between these proteins, confirming the formation of the AT1R–β-arrestin-1–TRPC3 complex.

Visualizations

Signaling Pathway of TRV-120027 at the AT1R

Caption: Signaling pathway of TRV-120027 at the AT1R.

Experimental Workflow for Canine Heart Failure Model

Caption: Experimental workflow for the canine heart failure model.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. TRV120027, a novel β-arrestin biased ligand at the angiotensin II type I receptor, unloads the heart and maintains renal function when added to furosemide in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

TRV-120027 TFA: A Novel Biased Ligand at the Angiotensin II Type 1 Receptor and its Impact on Cardiomyocyte Contractility

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TRV-120027 TFA is a novel, potent, and selective β-arrestin-biased agonist of the Angiotensin II Type 1 Receptor (AT1R). This technical guide provides a comprehensive overview of its mechanism of action, with a specific focus on its effects on cardiomyocyte contractility. By selectively activating β-arrestin-mediated signaling pathways while antagonizing G-protein-mediated signaling, TRV-120027 presents a unique pharmacological profile. This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows to support further research and development in the field of cardiovascular therapeutics.

Introduction

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis, and its dysregulation is a hallmark of cardiovascular diseases such as hypertension and heart failure. The Angiotensin II Type 1 Receptor (AT1R), a G-protein coupled receptor (GPCR), is a key component of the RAS. Traditional AT1R blockers (ARBs) antagonize both G-protein-dependent and β-arrestin-dependent signaling pathways. However, emerging evidence suggests that β-arrestin-mediated signaling downstream of AT1R can elicit cardioprotective effects.

TRV-120027 (also known as TRV027) is a synthetic peptide analogue of Angiotensin II that acts as a biased ligand at the AT1R.[1] It is designed to selectively engage and activate β-arrestin signaling while simultaneously blocking the canonical G-protein (Gαq) signaling pathway.[2][3][4][5] This unique mechanism of action allows TRV-120027 to inhibit Angiotensin II-mediated vasoconstriction while promoting beneficial effects on cardiomyocyte function, including enhanced contractility. This guide will delve into the technical details of TRV-120027's effects on cardiomyocyte contractility, supported by available preclinical data and experimental methodologies.

Mechanism of Action: Biased Agonism at the AT1R

TRV-120027's therapeutic potential lies in its ability to uncouple the detrimental effects of AT1R activation from its potentially beneficial ones.

-

Antagonism of Gαq-Protein Signaling: Upon binding to the AT1R, Angiotensin II typically activates the Gαq protein, leading to a signaling cascade that results in vasoconstriction and increased blood pressure. TRV-120027 acts as an antagonist at this pathway, effectively blocking Angiotensin II-induced vasoconstriction.

-

Agonism of β-Arrestin Signaling: Concurrently, TRV-120027 promotes the recruitment and activation of β-arrestin-1 to the AT1R. This initiates a G-protein-independent signaling cascade that has been shown to enhance cardiomyocyte contractility and may also have anti-apoptotic effects.

The β-arrestin-mediated pathway leading to increased contractility involves the formation of a macromolecular complex at the plasma membrane, consisting of the AT1R, β-arrestin-1, Transient Receptor Potential Cation Channel subfamily C member 3 (TRPC3), and Phospholipase C gamma (PLCγ). This complex is thought to induce acute catecholamine secretion, contributing to the positive inotropic effect.

Signaling Pathway Diagram

Caption: this compound Signaling Pathway.

Quantitative Data on Cardiomyocyte Contractility and Hemodynamic Effects

Preclinical studies in various animal models have demonstrated the positive effects of TRV-120027 on cardiovascular function. The following tables summarize the key quantitative findings.

Table 1: In Vitro Effects of TRV-120027 on Cardiomyocyte Calcium Transients

| Cell Type | Parameter | Effect of TRV-120027 | Notes |

| Mouse Neonatal Ventricular Cardiomyocytes (mNVCMs) | Twitch Ca²⁺ Transient | Increased peak amplitude | Data from qualitative graphical representation. |

| Human iPSC-derived Cardiomyocytes (hiPSC-CMs) | Twitch Ca²⁺ Transient | Significantly increased peak amplitude and decreased half-decay time | Spontaneous beating rate was decreased. |

Data extracted from Kashihara et al. While specific numerical values for the percentage increase were not provided in the text, the graphical data indicates a significant effect.

Table 2: Hemodynamic Effects of TRV-120027 in a Canine Model of Heart Failure

| Parameter | Baseline | TRV-120027 (0.3 µg/kg/min) | TRV-120027 (1.5 µg/kg/min) |

| Mean Arterial Pressure (mmHg) | 88 ± 4 | 81 ± 4 | 75 ± 4 |

| Cardiac Output (L/min) | 2.0 ± 0.2 | 2.2 ± 0.2 | 2.4 ± 0.3 |

| Systemic Vascular Resistance (mmHg/L/min) | 46 ± 4 | 38 ± 4 | 32 ± 3 |

| Pulmonary Capillary Wedge Pressure (mmHg) | 20 ± 1 | 17 ± 1 | 15 ± 1* |

| Heart Rate (beats/min) | 135 ± 5 | 138 ± 6 | 140 ± 6 |

Data are presented as mean ± SEM. *P<0.05 vs. baseline. Data adapted from Boerrigter G, et al. Circ Heart Fail. 2012 Sep 1;5(5):627-34.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of TRV-120027.

In Vivo Canine Model of Heart Failure

Objective: To assess the hemodynamic effects of TRV-120027 in a large animal model of heart failure.

Animal Model:

-

Adult mongrel dogs.

-

Heart failure is induced by rapid ventricular tachypacing (e.g., 240 bpm for 10 days) via a chronically implanted pacemaker. This model recapitulates many of the clinical features of human systolic heart failure.

Experimental Procedure:

-

Anesthesia and Instrumentation: Dogs are anesthetized (e.g., with sodium pentobarbital) and instrumented for hemodynamic monitoring. This includes the placement of catheters in the femoral artery (for arterial pressure), femoral vein (for drug infusion), pulmonary artery (for cardiac output, pulmonary artery pressure, and pulmonary capillary wedge pressure), and right atrium (for right atrial pressure).

-

Baseline Measurements: After a stabilization period, baseline hemodynamic and renal parameters are recorded over a 30-minute clearance period.

-

Drug Administration: this compound is administered intravenously as a continuous infusion with escalating doses (e.g., 0.01, 0.1, 1.0, 10, and 100 µg/kg/min), with each dose infused for a set duration (e.g., 30 minutes).

-

Hemodynamic Monitoring: All hemodynamic parameters are continuously recorded throughout the infusion period.

-

Washout Period: A washout period follows the final dose to assess the reversibility of the drug's effects.

Experimental Workflow: Canine Heart Failure Model

Caption: Workflow for the in vivo canine heart failure experiment.

In Vitro Cardiomyocyte Contractility and Calcium Transient Assays

Objective: To directly assess the effect of TRV-120027 on the contractile function and calcium handling of isolated cardiomyocytes.

Cell Preparation:

-

Neonatal Mouse Ventricular Cardiomyocytes (mNVCMs): Hearts are excised from neonatal mouse pups (1-2 days old), and ventricles are minced and subjected to enzymatic digestion (e.g., with collagenase and pancreatin) to isolate individual cardiomyocytes.

-

Human Induced Pluripotent Stem Cell-derived Cardiomyocytes (hiPSC-CMs): hiPSCs are differentiated into cardiomyocytes using established protocols (e.g., via embryoid body formation or monolayer-based differentiation with modulation of Wnt signaling).

Calcium Transient Measurement:

-

Dye Loading: Cardiomyocytes are loaded with a calcium-sensitive fluorescent indicator, such as Fura-2 AM or Fluo-4 AM. The acetoxymethyl (AM) ester form allows the dye to passively diffuse across the cell membrane.

-

De-esterification: Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.

-

Imaging: Cells are then imaged using a fluorescence microscopy system equipped for live-cell imaging. For ratiometric dyes like Fura-2, cells are alternately excited at 340 nm and 380 nm, and the ratio of the emitted fluorescence at 510 nm is used to determine the intracellular calcium concentration. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity upon excitation (e.g., at 488 nm) is measured.

-

Data Analysis: The amplitude, duration, and kinetics (time to peak, decay time) of the calcium transients are analyzed before and after the application of TRV-120027.

Contractility Measurement (General Protocol):

-

Cell Shortening: Cardiomyocyte contractility can be assessed by measuring the extent and velocity of cell shortening during contraction. This is often done using video-based edge-detection software that tracks the movement of the cell edges.

-

Experimental Setup: Isolated cardiomyocytes are placed in a perfusion chamber on the stage of an inverted microscope. Cells are typically paced electrically to ensure a consistent contraction rate.

-

Data Acquisition: High-speed video microscopy is used to capture images of the contracting cardiomyocytes.

-

Data Analysis: The fractional shortening (percentage change in cell length from diastole to systole), velocity of shortening, and relaxation are calculated from the video recordings.

Experimental Workflow: In Vitro Cardiomyocyte Assays

References

- 1. β-Arrestin–Biased AT1 Agonist TRV027 Causes a Neonatal-Specific Sustained Positive Inotropic Effect Without Increasing Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. TRV120027, a novel β-arrestin biased ligand at the angiotensin II type I receptor, unloads the heart and maintains renal function when added to furosemide in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

TRV-120027 TFA as a selective AT1R ligand

An In-depth Technical Guide to TRV-120027 TFA as a Selective AT1R Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

TRV-120027 (also known as TRV027) is a synthetic peptide analogue of Angiotensin II that functions as a potent and selective β-arrestin biased ligand at the Angiotensin II Type 1 Receptor (AT1R).[1] Unlike conventional AT1R blockers (ARBs) that antagonize all downstream signaling, TRV-120027 exhibits functional selectivity. It competitively antagonizes G-protein mediated signaling, thereby inhibiting deleterious effects such as vasoconstriction, while simultaneously engaging β-arrestin-mediated pathways.[2][3] These β-arrestin pathways are associated with potentially beneficial effects, including enhanced cardiomyocyte contractility.[4] This guide provides a comprehensive technical overview of TRV-120027, detailing its mechanism of action, pharmacological properties, and the experimental protocols used for its characterization. The trifluoroacetate (TFA) salt is a common formulation for synthetic peptides like TRV-120027, resulting from its use as an ion-pairing agent during purification.

Introduction: AT1R Signaling and the Concept of Biased Agonism

The Angiotensin II Type 1 Receptor (AT1R) is a G-protein coupled receptor (GPCR) that plays a critical role in cardiovascular regulation. Upon binding its endogenous ligand, Angiotensin II, the AT1R activates two primary signaling cascades:

-

Gq-Protein Pathway: The canonical pathway involves coupling to the Gαq protein, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium, causing vasoconstriction, aldosterone secretion, and cellular hypertrophy.

-

β-Arrestin Pathway: Following G-protein activation, GPCR kinases (GRKs) phosphorylate the receptor, promoting the recruitment of β-arrestin proteins. While initially known for desensitizing G-protein signals and promoting receptor internalization, β-arrestins are now recognized as independent signal transducers, initiating distinct cellular responses.

Biased agonism , or functional selectivity, describes the ability of a ligand to stabilize a receptor conformation that preferentially activates one signaling pathway over another. TRV-120027 is a quintessential example of a β-arrestin biased ligand, designed to uncouple the distinct downstream effects of AT1R activation.

TRV-120027: Mechanism of Action

TRV-120027 functions as a competitive antagonist at the G-protein coupling site while acting as an agonist for β-arrestin recruitment. This dual activity allows it to block the harmful vasoconstrictive effects of angiotensin II, similar to traditional ARBs, while simultaneously stimulating β-arrestin-dependent signaling. One key downstream effect of TRV-120027-induced β-arrestin activation is the formation of a macromolecular complex involving AT1R, β-arrestin-1, and the cation channel TRPC3, which contributes to its effects on cardiomyocyte contractility.

Pharmacological Data

Quantitative analysis of TRV-120027's interaction with the human AT1R confirms its biased agonism. The following tables summarize key binding and functional parameters.

Table 1: In Vitro Receptor Binding and Potency

| Parameter | Value | Assay System | Reference |

|---|---|---|---|

| Binding Affinity (Ki) | 16 nM | Radioligand binding ([¹²⁵I]-Angiotensin II) in HEK cells | |

| Binding Affinity (Kd) | 19 nM | Schild analysis of Ang II-evoked G-protein coupling | |

| β-Arrestin2 Recruitment (EC₅₀) | 17 nM | Chemiluminescent-galactosidase activity in HEK cells |

| G-Protein Coupling (IP1 Accumulation) | No detectable activation | HTRF IP-One assay in HEK cells | |

Table 2: Exemplary Dosing in Preclinical and Clinical Studies

| Study Type | Species / Subjects | Dose / Concentration | Route | Reference |

|---|---|---|---|---|

| In Vitro | HEK293 Cells | 100 nM | N/A | |

| In Vivo (Heart Failure) | Canine | 0.3 and 1.5 µg/kg/min | Intravenous | |

| In Vivo (Heart Failure) | Canine | 0.01 to 100 µg/kg/min (escalating) | Intravenous | |

| Phase 1 Clinical | Healthy Volunteers | Ascending doses | 4-hour continuous IV infusion |

| Phase 2b Clinical | AHF Patients | 1, 5, or 25 mg/h | 48-96 hour IV infusion | |

Key Experimental Methodologies

The characterization of TRV-120027 relies on a suite of specific in vitro and in vivo assays to delineate its unique pharmacological profile.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of a test compound (TRV-120027) for the AT1R by measuring its ability to displace a radiolabeled ligand.

-

Objective: To determine the inhibitory constant (Ki) of TRV-120027.

-

Materials:

-

Cell membranes from HEK293 cells overexpressing human AT1R.

-

Radioligand: [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II.

-

Unlabeled competitor: this compound at escalating concentrations.

-

Non-specific binding control: High concentration of unlabeled Angiotensin II (e.g., 10⁻⁵ M).

-

Assay Buffer, Glass fiber filters (e.g., Brandel GF/C).

-

-

Protocol:

-

Incubate a fixed concentration of radioligand and cell membranes with varying concentrations of TRV-120027 until equilibrium is reached.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Plot the percentage of specific binding against the log concentration of TRV-120027 to determine the IC₅₀ (concentration of ligand that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

G-Protein Activation (IP1 Accumulation) Assay

To confirm that TRV-120027 does not activate the Gq pathway, the accumulation of a downstream metabolite, inositol monophosphate (IP1), is measured.

-

Objective: To quantify Gq-protein pathway activation (or lack thereof) by measuring IP1 accumulation.

-

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay (e.g., IP-One HTRF® assay kit).

-

Protocol:

-

Plate HEK293 cells expressing human AT1R in a suitable microplate.

-

Treat cells with escalating concentrations of TRV-120027 in a stimulation buffer containing lithium chloride (LiCl). LiCl inhibits IP1 degradation, allowing it to accumulate.

-

Incubate for a defined period (e.g., 60 minutes) at 37°C.

-

Lyse the cells and add HTRF detection reagents: an anti-IP1 antibody labeled with a Eu³⁺ cryptate (donor) and an IP1 analog coupled to a d2 fluorophore (acceptor).

-

After incubation, read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of IP1 produced by the cells.

-

Generate concentration-response curves to determine agonist potency (EC₅₀) or antagonist activity. For TRV-120027, this assay demonstrates a lack of IP1 accumulation, confirming its G-protein antagonism.

-

β-Arrestin Recruitment Assay

This assay directly measures the recruitment of β-arrestin to the AT1R upon ligand binding, confirming the agonistic component of TRV-120027's profile.

-

Objective: To determine the potency (EC₅₀) of TRV-120027 for inducing β-arrestin recruitment.

-

Methodology: Enzyme Fragment Complementation (EFC) technology (e.g., DiscoverX PathHunter® Assay).

-

Principle: The AT1R is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with the larger, complementary enzyme acceptor (EA). Ligand-induced recruitment brings the two fragments together, forming an active β-galactosidase enzyme that generates a chemiluminescent signal from a substrate.

-

Protocol:

-

Use a stable cell line co-expressing the tagged AT1R and β-arrestin constructs.

-

Plate cells and treat with escalating concentrations of TRV-120027.

-

Incubate for a sufficient period (e.g., 90 minutes) to allow for receptor-arrestin interaction.

-

Add the detection reagent mixture containing the chemiluminescent substrate.

-

Incubate at room temperature to allow signal development.

-

Measure luminescence using a plate reader. The signal is directly proportional to the extent of β-arrestin recruitment.

-

Plot luminescence versus log concentration of TRV-120027 and fit to a sigmoidal dose-response curve to calculate the EC₅₀.

-

In Vivo Canine Model of Heart Failure

To assess the integrated physiological effects of TRV-120027, a large animal model that recapitulates human heart failure is employed.

-

Objective: To evaluate the hemodynamic and renal effects of TRV-120027 in a clinically relevant disease state.

-

Model: Tachypacing-induced heart failure in canines.

-

Protocol:

-

Instrumentation: Surgically implant a pacemaker lead into the right ventricle of healthy dogs.

-

Induction of Heart Failure: Pace the ventricle at a high rate (e.g., 220-240 bpm) for several weeks (typically 3-5 weeks). This leads to ventricular dilation, reduced ejection fraction, and other hallmarks of congestive heart failure.

-

Experimentation:

-

Anesthetize the heart failure canines and perform instrumentation for hemodynamic monitoring (e.g., arterial lines, Swan-Ganz catheter).

-

After a baseline measurement period, administer TRV-120027 via continuous intravenous infusion at escalating doses.

-

Continuously record key parameters, including mean arterial pressure, pulmonary capillary wedge pressure, cardiac output, and systemic vascular resistance.

-

Perform renal clearance studies to measure glomerular filtration rate and sodium excretion.

-

-

Analysis: Compare the cardiorenal parameters during drug infusion to baseline values to determine the therapeutic effects of the compound.

-

Summary of Findings

-

Preclinical: In animal models of heart failure, TRV-120027 has been shown to reduce cardiac preload and afterload, decrease systemic and pulmonary vascular resistance, and increase cardiac output while preserving renal blood flow and function. These effects highlight the potential benefit of separating G-protein and β-arrestin signaling.

-

Clinical: The first-in-human Phase 1 study found TRV-120027 to be safe and well-tolerated, with a short half-life of 2.4 to 13.2 minutes. However, a subsequent Phase IIb dose-ranging study (BLAST-AHF) in patients with acute heart failure did not demonstrate an improvement in clinical status compared to placebo. The compound has also been investigated as a potential treatment for acute lung injury and abnormal clotting in COVID-19 patients due to its role in modulating the renin-angiotensin system.

Conclusion

This compound is a pioneering example of a β-arrestin biased ligand targeting the AT1R. Its unique mechanism of action, which involves the selective blockade of G-protein signaling and activation of β-arrestin pathways, has been thoroughly characterized through a range of specific in vitro and in vivo assays. While preclinical data demonstrated a promising physiological profile for conditions like acute heart failure, clinical translation has proven challenging. Nevertheless, TRV-120027 remains a critical pharmacological tool for understanding the distinct roles of AT1R signaling pathways and serves as a blueprint for the development of next-generation, pathway-selective GPCR therapeutics.

References

- 1. academic.oup.com [academic.oup.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 4. Canine Model of Pacing-Induced Heart Failure | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Discovery and Development of TRV-120027 TFA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of TRV-120027 TFA (also known as TRV027). The document synthesizes key findings from cellular and animal studies, and clinical trials, presenting data in a structured format for ease of comparison and analysis.

Introduction: A Novel Approach to Angiotensin II Receptor Modulation

This compound is a novel, first-in-class β-arrestin-biased ligand of the angiotensin II type 1 receptor (AT1R).[1][2][3] Unlike conventional AT1R blockers (ARBs) that antagonize both G-protein and β-arrestin signaling pathways, this compound was designed to selectively block G-protein-mediated signaling while simultaneously engaging and activating β-arrestin-mediated pathways.[2][4] This unique mechanism of action was hypothesized to offer therapeutic advantages in conditions such as acute decompensated heart failure (ADHF) by combining the beneficial effects of G-protein blockade (e.g., vasodilation) with the potentially positive effects of β-arrestin signaling (e.g., enhanced cardiac contractility and cytoprotection).

Mechanism of Action: Biased Agonism at the AT1R

This compound acts as a biased agonist at the AT1R, a G-protein coupled receptor (GPCR). This means it stabilizes a receptor conformation that preferentially interacts with β-arrestin over G-proteins. The key aspects of its mechanism are:

-

Inhibition of G-protein Signaling: this compound blocks the canonical Gαq-protein signaling pathway typically activated by angiotensin II. This pathway is responsible for vasoconstriction and other potentially deleterious effects in heart failure.

-

Engagement of β-arrestin Signaling: The compound actively promotes the recruitment and activation of β-arrestin-1. This leads to the formation of a signaling complex at the plasma membrane.

-

Downstream Signaling Cascade: The AT1R–β-arrestin-1 complex has been shown to couple with the transient receptor potential cation channel subfamily C member 3 (TRPC3) and phospholipase Cγ (PLCγ). This interaction is believed to mediate downstream signaling events, including increased intracellular calcium.

Preclinical Development

The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its pharmacological profile.

Key in vitro experiments demonstrated the formation of a macromolecular complex and subsequent intracellular signaling.

This protocol is based on the methodology described in studies investigating the interaction between AT1R, β-arrestin-1, TRPC3, and PLCγ upon stimulation with this compound.

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are co-transfected with plasmids encoding Flag-tagged AT1R, HA-tagged β-arrestin-1, and GFP-tagged TRPC3.

-

Cell Lysis: Following incubation, cells are lysed in a buffer containing non-ionic detergents (e.g., 1% Triton X-100 or NP-40), protease inhibitors, and phosphatase inhibitors to preserve protein-protein interactions.

-

Immunoprecipitation: The cell lysates are incubated with anti-HA antibody-conjugated agarose beads to immunoprecipitate HA-β-arrestin-1 and its interacting partners.

-

Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The protein complexes are eluted from the beads using an acidic elution buffer or by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against Flag (for AT1R) and GFP (for TRPC3) to detect co-immunoprecipitated proteins.

This protocol is based on the methodology used to assess the effect of this compound on intracellular calcium levels.

-

Cell Culture and Transfection: HEK293 cells are co-transfected with plasmids for AT1R, β-arrestin-1, and TRPC3.

-

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in a physiological salt solution.

-

Baseline Measurement: The baseline fluorescence intensity is measured using a fluorescence plate reader or microscope.

-

Compound Addition: this compound (e.g., at a concentration of 100 nM) is added to the cells.

-

Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is recorded over time.

-

Data Analysis: The increase in intracellular calcium is quantified by comparing the peak fluorescence after compound addition to the baseline fluorescence.

Preclinical studies in a canine model of tachypacing-induced heart failure provided crucial insights into the in vivo effects of this compound.

This protocol is based on the methodology described by Boerrigter et al.

-

Animal Model: Heart failure is induced in canines by rapid ventricular pacing (tachypacing).

-

Instrumentation: Anesthetized canines are instrumented for the measurement of hemodynamic parameters, including mean arterial pressure (MAP), pulmonary capillary wedge pressure (PCWP), cardiac output (CO), and systemic vascular resistance (SVR). Catheters are also placed for drug infusion and blood and urine collection.

-

Baseline Measurements: A baseline clearance period is performed to collect data on cardiovascular and renal parameters before drug administration.

-

Drug Infusion: this compound is administered as a continuous intravenous infusion at escalating doses (e.g., 0.3 and 1.5 µg/kg per minute). In some studies, it is co-administered with furosemide.

-

Data Collection: Hemodynamic and renal parameters are continuously monitored and recorded during the infusion and a subsequent washout period.

-

Data Analysis: Changes in cardiorenal parameters from baseline are calculated for each dose of this compound.

The following tables summarize the key quantitative findings from the preclinical studies.

Table 1: In Vitro Effects of this compound (100 nM) in HEK293 Cells

| Parameter | Observation | Reference |

| AT1R and TRPC3 association with β-arrestin-1 | Significant increase | |

| Intracellular Ca²⁺ concentration ([Ca²⁺]i) | Significant increase |

Table 2: Hemodynamic Effects of this compound in a Canine Model of Heart Failure

| Parameter | Effect | Reference |

| Mean Arterial Pressure (MAP) | Decrease | |

| Pulmonary Capillary Wedge Pressure (PCWP) | Decrease | |

| Systemic Vascular Resistance (SVR) | Decrease | |

| Cardiac Output (CO) | Increase | |

| Renal Blood Flow | Increase | |

| Glomerular Filtration Rate (GFR) | Maintained |

Clinical Development

The clinical development program for this compound included Phase I studies in healthy volunteers and a Phase IIb study in patients with acute decompensated heart failure.

The first-in-human study of this compound was a single-dose, dose-escalation, crossover study in healthy subjects. The trial assessed the safety, tolerability, and pharmacokinetics of the drug when administered as a 4-hour continuous infusion. The results from this study informed the dose selection for subsequent patient trials.

The Biased Ligand of the Angiotensin Receptor Study in Acute Heart Failure (BLAST-AHF) was a multicenter, randomized, double-blind, placebo-controlled, dose-ranging study designed to evaluate the efficacy and safety of TRV-120027 in patients with AHF.

The BLAST-AHF trial did not meet its primary composite endpoint. The following table summarizes the key outcomes.

Table 3: Key Outcomes of the BLAST-AHF Phase IIb Trial

| Endpoint | Result | Reference |

| Primary Composite Endpoint | ||

| Death through Day 30 | No significant difference vs. placebo | |

| Heart Failure Re-hospitalization through Day 30 | No significant difference vs. placebo | |

| Worsening Heart Failure through Day 5 | No significant difference vs. placebo | |

| Change in Dyspnea VAS Score through Day 5 | No significant difference vs. placebo | |

| Length of Initial Hospital Stay | No significant difference vs. placebo | |

| Safety | ||

| Overall Safety Profile | No significant safety issues identified |

Summary and Future Directions

This compound represents a pioneering effort in the development of biased ligands for GPCRs. Its unique mechanism of action, which selectively activates β-arrestin signaling while blocking G-protein pathways at the AT1R, demonstrated promising preclinical effects on cardiovascular and renal function. However, these promising preclinical findings did not translate into clinical benefit in the BLAST-AHF trial for patients with acute decompensated heart failure.

Further research is needed to fully understand the complexities of β-arrestin signaling in different physiological and pathological contexts. The development of this compound has provided valuable insights into the potential and challenges of biased agonism as a therapeutic strategy. Future drug discovery efforts may build upon these learnings to develop more effective and targeted therapies for cardiovascular and other diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. TRV120027, a novel β-arrestin biased ligand at the angiotensin II type I receptor, unloads the heart and maintains renal function when added to furosemide in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ahajournals.org [ahajournals.org]

Methodological & Application

Application Notes and Protocols for TRV-120027 TFA in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction